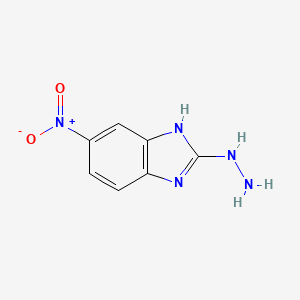

2-Hydrazino-5-nitro-1H-1,3-benzimidazole

説明

The Benzimidazole (B57391) Scaffold as a Privileged Structure in Drug Discovery

Benzimidazole, a bicyclic aromatic heterocycle formed from the fusion of benzene (B151609) and imidazole (B134444) rings, is widely recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netnih.govnih.gov This designation stems from its recurring presence in a multitude of clinically approved drugs and biologically active compounds. nih.govijper.org The versatility of the benzimidazole nucleus allows it to interact with a wide array of biological targets through various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions. nih.gov

The therapeutic applications of benzimidazole derivatives are remarkably diverse, encompassing antimicrobial, anticancer, antiviral, antihypertensive, and anti-inflammatory activities. nih.govnih.govmdpi.com Marketed drugs such as the proton pump inhibitor omeprazole, the anthelmintic agent albendazole, and the antihistamine bilastine (B1667067) all feature the benzimidazole core, underscoring its pharmacological importance. ijper.org The structural simplicity and synthetic accessibility of the benzimidazole ring system further contribute to its appeal for the development of new therapeutic agents. mdpi.com

Therapeutic Significance of Hydrazone Moieties in Bioactive Compounds

Hydrazones, characterized by the R₁R₂C=NNR₃R₄ structural motif, are a class of organic compounds that have garnered significant attention in medicinal chemistry. nih.govmdpi.com They are typically synthesized through the condensation reaction of a hydrazine (B178648) derivative with an aldehyde or a ketone. The azomethine group (-NHN=CH-) within the hydrazone linkage is a key pharmacophore responsible for a broad spectrum of biological activities. rjpbr.comrsc.org

Hydrazone derivatives have demonstrated a wide range of pharmacological effects, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, and anticancer properties. rjpbr.comrsc.orgmdpi.com The versatility of the hydrazone moiety allows for facile structural modifications, enabling the fine-tuning of their biological activity. This adaptability has made them a valuable component in the design of novel therapeutic candidates. mdpi.com

Position of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole within the Broader Class of Benzimidazole-Hydrazone Hybrids

This compound (IUPAC name: (6-nitro-1H-benzimidazol-2-yl)hydrazine) occupies a unique position within the extensive family of benzimidazole-hydrazone hybrids. It serves as a crucial chemical intermediate for the synthesis of a variety of more complex derivatives.

The key structural features of this compound are:

The Benzimidazole Core: Providing the foundational privileged scaffold.

The Hydrazino Group (-NHNH₂) at the 2-position: This reactive group is the primary site for further chemical modification, most commonly through condensation reactions with aldehydes and ketones to form Schiff bases (hydrazones).

The Nitro Group (-NO₂) at the 5-position: The presence of this strong electron-withdrawing group is anticipated to significantly influence the electronic properties of the benzimidazole ring system. This can impact the compound's reactivity and its potential interactions with biological targets.

This compound is a building block for creating a diverse library of benzimidazole-hydrazone derivatives, where the biological activity can be modulated by the nature of the substituent introduced via the hydrazino group.

Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 91467-48-0 | pcbiochemres.com |

| Molecular Formula | C₇H₇N₅O₂ | researchgate.net |

| Molecular Weight | 193.16 g/mol | researchgate.net |

| IUPAC Name | (6-nitro-1H-benzimidazol-2-yl)hydrazine | pcbiochemres.com |

Synthesis of this compound and Its Derivatives

The synthesis of this compound is not extensively detailed in readily available literature, but a plausible synthetic route can be inferred from general methods for preparing 2-hydrazinobenzimidazoles. A common approach involves the reaction of a 2-chlorobenzimidazole (B1347102) precursor with hydrazine hydrate (B1144303).

A likely pathway for its synthesis would start from 4-nitro-1,2-phenylenediamine, which can be cyclized to form the corresponding 5-nitro-1H-benzimidazole derivative. Subsequent reaction steps would lead to the introduction of the hydrazino group at the 2-position.

Once obtained, this compound serves as a versatile starting material for the synthesis of various heterocyclic systems, including:

Schiff Bases: Through condensation with a wide range of aromatic and heterocyclic aldehydes.

Pyrazole Derivatives: By reaction with β-dicarbonyl compounds.

Triazole Derivatives: Via cyclization reactions with appropriate reagents.

These synthetic transformations allow for the creation of a diverse range of molecules for biological evaluation.

Detailed Research Findings on Derivatives

While specific research focusing exclusively on derivatives of this compound is limited, the broader class of benzimidazole-hydrazone hybrids has been extensively studied for various therapeutic applications. The presence of the nitro group in the 5-position is known to often enhance the biological activity of heterocyclic compounds.

Antimicrobial Activity

Benzimidazole-hydrazone Schiff bases are widely investigated for their antimicrobial properties. Research has shown that these compounds can exhibit significant activity against a range of bacterial and fungal pathogens. The mechanism of action is often attributed to the ability of the imine linkage and the heterocyclic core to interact with essential microbial enzymes or cellular structures. The specific nature of the substituent on the hydrazone moiety plays a crucial role in determining the potency and spectrum of antimicrobial activity.

Representative Antimicrobial Activity of Benzimidazole-Hydrazone Derivatives

| Compound Type | Test Organism | Activity (e.g., MIC in µg/mL) | Reference |

|---|---|---|---|

| Benzimidazole-Schiff Base | Staphylococcus aureus | 12.5 | nih.gov |

| Benzimidazole-Schiff Base | Escherichia coli | 7.8 | researchgate.net |

| Fluorinated Hydrazone | Bacillus subtilis | Comparable to standard drugs | nih.gov |

| Benzimidazole-Triazole Hybrid | Bacillus cereus | Highly Active | mdpi.com |

Anticancer Activity

The development of novel anticancer agents is a major focus of medicinal chemistry, and benzimidazole-hydrazone derivatives have shown considerable promise in this area. tandfonline.com These compounds can exert their anticancer effects through various mechanisms, including the inhibition of protein kinases, topoisomerases, and tubulin polymerization, or by inducing apoptosis. The substitution pattern on both the benzimidazole ring and the hydrazone component is critical for optimizing anticancer potency and selectivity.

Representative Anticancer Activity of Benzimidazole-Hydrazone Derivatives

| Compound Type | Cancer Cell Line | Activity (e.g., IC₅₀ in µM) | Reference |

|---|---|---|---|

| Benzimidazole-Triazole Hybrid | HeLa (Cervical Cancer) | 8.70 | |

| Benzimidazole-Triazole Hybrid | MCF-7 (Breast Cancer) | 9.39 | |

| Benzimidazole-Hydrazone | HT-29 (Colon Cancer) | Weak to moderate activity observed | nih.gov |

Structure

3D Structure

特性

IUPAC Name |

(6-nitro-1H-benzimidazol-2-yl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7N5O2/c8-11-7-9-5-2-1-4(12(13)14)3-6(5)10-7/h1-3H,8H2,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXSMPTOEEIBHEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1[N+](=O)[O-])NC(=N2)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40541705 | |

| Record name | 2-Hydrazinyl-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91467-48-0 | |

| Record name | 2-Hydrazinyl-6-nitro-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40541705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for 2 Hydrazino 5 Nitro 1h 1,3 Benzimidazole and Its Analogues

Core Synthetic Approaches to 2-Hydrazino-5-nitro-1H-1,3-benzimidazole

The fundamental synthesis of this compound relies on established principles of heterocyclic chemistry, primarily involving cyclization and substitution reactions.

Condensation Reactions with Nitro-o-phenylenediamine Precursors

A primary and widely utilized route to the benzimidazole (B57391) core involves the condensation of an o-phenylenediamine (B120857) with a one-carbon synthon. In the context of this compound, the synthesis can commence with 4-nitro-1,2-phenylenediamine.

One established method involves the reaction of 4-nitro-1,2-phenylenediamine with formic acid. This reaction, typically conducted under heating, leads to the formation of 5(6)-nitro-1H-benzimidazole prepchem.com. While this provides the benzimidazole core with the required nitro-substitution, further steps are necessary to introduce the hydrazino group at the 2-position.

A more direct, albeit less common for this specific compound, method involves the condensation of the diamine with a hydrazine (B178648) derivative that can also serve as the one-carbon source, though this is not a well-documented pathway for this particular target molecule.

Derivatization from 2-Chloro-nitrobenzimidazole Intermediates

A highly effective and common strategy for the synthesis of 2-hydrazino-benzimidazoles is through the nucleophilic substitution of a halogen at the 2-position of the benzimidazole ring. This method is particularly advantageous as the 2-chloro derivative can be readily prepared.

The synthesis begins with the preparation of 2-chloro-5-nitro-1H-1,3-benzimidazole. While a specific procedure for this starting material is not detailed in the provided context, analogous preparations involve the reaction of the corresponding 2-hydroxybenzimidazole (B11371) (benzimidazolone) with a chlorinating agent such as phosphorus oxychloride (POCl3) nih.gov.

Once the 2-chloro-5-nitro-1H-1,3-benzimidazole is obtained, it can be reacted with hydrazine hydrate (B1144303). This nucleophilic aromatic substitution reaction, typically carried out by refluxing the reactants in a suitable solvent like ethanol (B145695), results in the displacement of the chlorine atom by the hydrazino group to yield this compound nih.govnih.gov. A general procedure for a similar, non-nitrated compound involves refluxing 2-chloro-1H-benzo[d]imidazole with hydrazine hydrate in ethanol for several hours nih.gov.

| Reactant 1 | Reactant 2 | Product | Reaction Type |

| 2-Chloro-5-nitro-1H-1,3-benzimidazole | Hydrazine hydrate | This compound | Nucleophilic Aromatic Substitution |

Role of Oxidizing Agents in Cyclization Reactions

In certain synthetic strategies for benzimidazoles, particularly those starting from o-phenylenediamines and aldehydes, an oxidative cyclization step is crucial. While not directly forming the 2-hydrazino group, this step is fundamental to creating the benzimidazole ring system which can then be further functionalized.

For instance, the condensation of 4-nitro-1,2-phenylenediamine with various aromatic aldehydes can be facilitated by an oxidizing agent to form 2-substituted-5-nitro-1H-benzimidazoles. One study reports the use of sodium metabisulfite (B1197395) as an oxidizing agent in the synthesis of 5-nitro benzimidazole derivatives by refluxing 4-nitro-1,2-phenylenediamine with substituted aromatic aldehydes in dimethoxyethane prepchem.com. The intermediate Schiff base formed undergoes oxidative cyclization to yield the benzimidazole ring. This highlights the importance of oxidizing agents in promoting the ring-closing step.

Synthesis of Structurally Modified this compound Derivatives

The reactivity of the hydrazino group and the nitrogen atoms of the imidazole (B134444) ring in this compound allows for a variety of structural modifications, leading to a diverse range of derivatives.

N-Alkylation and N-Acylation Strategies

The nitrogen atoms of the benzimidazole ring and the hydrazino group are nucleophilic and can be targeted for alkylation and acylation to produce a variety of derivatives.

N-Alkylation: The N-alkylation of the benzimidazole ring is a common strategy to introduce various substituents. For instance, N-substituted 6-nitro-1H-benzimidazole derivatives have been prepared by reacting the parent benzimidazole with substituted halides in the presence of a base like potassium carbonate mdpi.com. This can be carried out using conventional heating or microwave irradiation, with the latter often providing higher yields and shorter reaction times mdpi.com.

N-Acylation: The hydrazino group is particularly reactive towards acylation. N-acylation of hydrazino-benzimidazoles can be achieved using acyl chlorides or anhydrides. These reactions typically proceed under basic conditions or with the use of catalysts. For example, N-acylation of sulfonamides, a related reaction, has been efficiently carried out using carboxylic acid chlorides and anhydrides with bismuth(III) salt catalysis researchgate.net. Similarly, N-acyl hydrazone derivatives can be synthesized, which are valuable intermediates in their own right nih.gov.

| Reaction Type | Reagents | Functional Group Targeted |

| N-Alkylation | Alkyl halides, Base (e.g., K2CO3) | Imidazole ring nitrogens |

| N-Acylation | Acyl chlorides, Acid anhydrides | Hydrazino group |

Condensation with Aldehydes and Ketones to Form Schiff Bases (Hydrazones)

The hydrazino group in this compound readily undergoes condensation reactions with aldehydes and ketones to form the corresponding Schiff bases, which are also known as hydrazones. This reaction is a versatile method for introducing a wide array of substituents onto the benzimidazole core.

The general procedure involves refluxing the 2-hydrazino-benzimidazole derivative with an equimolar amount of the desired aldehyde or ketone in a suitable solvent, often ethanol nih.govnih.gov. The reaction is typically straightforward and leads to high yields of the hydrazone product. A variety of aldehydes, including substituted benzaldehydes, have been used to synthesize a library of benzimidazolyl-2-hydrazones nih.gov. These reactions are fundamental in creating diverse chemical libraries for various applications.

For instance, a series of Schiff bases bearing a benzimidazole moiety were successfully synthesized by refluxing a hydrazino-benzimidazole precursor with substituted amines in ethanol nih.gov.

| Hydrazino Compound | Carbonyl Compound | Product Type |

| This compound | Aldehydes (R-CHO) | Schiff Base (Hydrazone) |

| This compound | Ketones (R-CO-R') | Schiff Base (Hydrazone) |

Introduction of Diverse Aromatic and Heterocyclic Substituents

The nucleophilic hydrazino moiety (-NHNH₂) of this compound serves as a versatile handle for introducing a variety of substituents. A primary method for this functionalization is the condensation reaction with a wide range of aldehydes and ketones. This reaction typically proceeds via acid catalysis to form the corresponding hydrazone derivatives, effectively linking aromatic and heterocyclic rings to the benzimidazole core through a C=N-N bridge. nih.gov

The synthesis of these hydrazones involves reacting 2-hydrazinobenzimidazole with various substituted aldehydes or ketones. nih.gov For instance, condensation with substituted benzaldehydes (containing electron-donating or withdrawing groups) or heterocyclic aldehydes (like those derived from furan (B31954), thiophene (B33073), or pyridine) yields a library of (E)-configured hydrazones. nih.gov This approach has been used to create extensive libraries of 1H-benzimidazol-2-yl hydrazones bearing substituents such as hydroxy, methoxy (B1213986), and fluoro groups on a phenyl moiety, or a 1,3-benzodioxolyl group. researchgate.netnih.gov The structural diversity achieved through this method is crucial for exploring structure-activity relationships in drug discovery. researchgate.net

Table 1: Examples of Aromatic and Heterocyclic Substituted Hydrazone Derivatives This table is interactive. You can sort and filter the data.

| Base Compound | Reagent | Resulting Substituent | Reference |

|---|---|---|---|

| 2-Hydrazinobenzimidazole | Benzaldehyde | Benzylidene | nih.gov |

| 2-Hydrazinobenzimidazole | 4-Chlorobenzaldehyde | (4-Chlorophenyl)methylene | nih.gov |

| 2-Hydrazinobenzimidazole | 4-Nitrobenzaldehyde | (4-Nitrophenyl)methylene | nih.gov |

| 2-Hydrazinobenzimidazole | 2,4-Dichlorobenzaldehyde | (2,4-Dichlorophenyl)methylene | nih.gov |

| 2-Hydrazinobenzimidazole | Naphthaldehyde | Naphthalen-1-ylmethylene | nih.gov |

| 2-Hydrazinobenzimidazole | Furan-2-carbaldehyde | Furan-2-ylmethylene | nih.gov |

| 2-Hydrazinobenzimidazole | Isatin | 2-oxo-1,2-dihydro-3H-indol-3-ylidene | nih.govajol.info |

Formation of Fused Rings and Polycyclic Architectures

The 2-hydrazinobenzimidazole framework is a valuable precursor for constructing more complex, polycyclic heterocyclic systems. These reactions often involve the annulation of new rings onto the benzimidazole structure, utilizing both the hydrazino group and the nitrogen atoms of the imidazole ring.

One common strategy involves the reaction of 2-hydrazinobenzimidazole with reagents containing two electrophilic centers, leading to cyclization. For example, reaction with carbon disulfide followed by cyclization can yield triazolo[4,3-a]benzimidazole-3-thione. researchgate.net Similarly, reacting 2-hydrazinobenzimidazole with chloroacetic acid or ethyl acetoacetate (B1235776) can produce fused triazinone systems like 2,10-dihydro semanticscholar.orgresearchgate.netajol.infotriazino[4,3-a]benzimidazol-4(3H)-one. researchgate.net Another approach involves the reaction of 2-chlorobenzimidazole (B1347102) with sodium azide (B81097) to form a fused tetrazole ring.

The creation of pyrimido[1,2-a]benzimidazoles represents another significant class of fused systems, typically synthesized by the annulation of a pyrimidine (B1678525) ring onto a 2-aminobenzimidazole (B67599) precursor, which is structurally related to the hydrazino analogue. nih.gov These syntheses often involve reacting the aminobenzimidazole with bifunctional reagents like unsaturated carbonyl compounds or ketones. nih.gov More advanced methods include tandem Pd(II)-catalyzed C-H arylation and aerobic oxidative C-H amination sequences to create benzimidazole-fused phenanthridines. nih.gov These methodologies allow for the construction of intricate polycyclic architectures with potential applications in materials science and medicinal chemistry. nih.govmdpi.com

Table 2: Examples of Fused Ring Systems Derived from Benzimidazole Precursors This table is interactive. You can sort and filter the data.

| Precursor | Reagent(s) | Resulting Fused System | Reference |

|---|---|---|---|

| 2-Hydrazino-1H-benzimidazole | Carbon Disulfide / Isothiocyanates | semanticscholar.orgresearchgate.netajol.infoTriazolo[4,3-a]benzimidazole | researchgate.net |

| 2-Hydrazino-1H-benzimidazole | Ethyl Chloroacetate / Sodium Ethoxide | 2,10-Dihydro semanticscholar.orgresearchgate.netajol.infotriazino[4,3-a]benzimidazol-4(3H)-one | researchgate.net |

| 2-Chloro-1H-benzo[d]imidazole | Sodium Azide / DMF | [1,2-d]tetrazol-4H-benzimidazole | |

| 2-Aminobenzimidazole | 4-Ethoxybutan-2-one | Pyrimido[1,2-a]benzimidazole | nih.gov |

| 5-Nitro-2-(piperidin-1-yl)aniline | Caro's Acid (H₂SO₅) | 7-Nitro-1,2,3,4-tetrahydropyrido[1,2-a]benzimidazole | nih.gov |

Catalytic and Green Chemistry Innovations in Synthesis

Recent advancements in the synthesis of benzimidazole derivatives have focused on improving efficiency, reducing environmental impact, and simplifying reaction conditions. These innovations include the use of novel catalysts and the adoption of green chemistry principles.

Acid-Catalyzed Reactions

Acid catalysis is fundamental to many synthetic routes for benzimidazole derivatives, particularly in condensation and cyclization steps. In the synthesis of hydrazones from 2-hydrazinobenzimidazole, an acid catalyst is crucial for activating the carbonyl group of the aldehyde or ketone, facilitating nucleophilic attack by the hydrazino group. nih.gov While traditional mineral acids can be used, there is a growing trend towards employing eco-friendly catalysts.

Citric acid has emerged as a highly effective and environmentally benign catalyst for the condensation of 2-hydrazinobenzimidazole with various aldehydes and ketones, affording excellent yields (88–94%). nih.gov Other catalysts such as L-proline and the strongly acidic cation exchange resin Amberlite IR-120 have also been successfully used for the synthesis of 2-aryl-benzimidazoles from o-phenylenediamine and aromatic aldehydes, often under mild, ambient temperature conditions. nbu.ac.in These catalytic systems not only promote the desired reactions but also align with green chemistry goals by being recyclable or biodegradable. nih.govnbu.ac.in

Microwave-Assisted Synthesis Protocols

Microwave-assisted organic synthesis (MAOS) has become a popular technique for accelerating the synthesis of heterocyclic compounds, including derivatives of this compound. researchgate.net The primary advantages of using microwave irradiation are dramatic reductions in reaction times, increased product yields, and often higher product purity compared to conventional heating methods. semanticscholar.orgnih.gov

For example, the synthesis of 5(6)-nitro-1H-benzimidazoles from 4-nitro-o-phenylenediamine (B140028) and iminoester hydrochlorides was achieved in just 10 minutes at 60°C under microwave irradiation, whereas conventional heating required 4 hours. semanticscholar.orgresearchgate.net The subsequent conversion of these benzimidazoles to their hydrazide analogues via reaction with hydrazine monohydrate also benefits from microwave assistance. semanticscholar.org This efficiency is attributed to the direct and rapid heating of the reaction mixture, which can lead to different reaction selectivities and avoid the formation of side products associated with prolonged heating. nih.gov The use of microwave heating in a two-step, one-pot approach has also been effective in preparing complex structures like bis(benzimidazol-2-yl-3-oxide)benzene derivatives. mdpi.com

Table 3: Comparison of Microwave-Assisted vs. Conventional Synthesis of 2-Substituted-5(6)-nitro-1H-benzimidazoles semanticscholar.orgresearchgate.net This table is interactive. You can sort and filter the data.

| Product (Substituent) | Conventional Method Time (h) | Conventional Method Yield (%) | Microwave Method Time (min) | Microwave Method Yield (%) |

|---|---|---|---|---|

| 2-(2-Methylbenzyl) | 4.0 | 75 | 10 | 88 |

| 2-(4-Methylbenzyl) | 4.5 | 72 | 10 | 85 |

| 2-(2-Chlorobenzyl) | 5.0 | 70 | 10 | 82 |

Solvent-Free or Environmentally Benign Solvent Systems

A core principle of green chemistry is the reduction or elimination of hazardous solvents. mdpi.com In the synthesis of benzimidazole derivatives, significant progress has been made in replacing traditional volatile organic compounds with more sustainable alternatives.

Reactions can be performed using environmentally benign solvents like water or ethanol. nih.govnbu.ac.in The citric acid-catalyzed synthesis of hydrazones, for example, proceeds efficiently in ethanol. nih.gov In some cases, reactions can be conducted under solvent-free ("dry media") conditions, often supported by a solid mineral like Montmorillonite K10 or KSF clay and assisted by microwave irradiation. researchgate.net This approach minimizes waste and simplifies product purification. researchgate.net

Furthermore, the development of novel solvent systems like deep eutectic solvents (DESs) offers a promising green alternative. mdpi.com These solvents, often prepared from inexpensive and biodegradable components like choline (B1196258) chloride and urea, can act as both the reaction medium and the catalyst, providing an efficient and sustainable route for benzimidazole synthesis. mdpi.com One-pot reductive cyclization methods also contribute to greener synthesis by reducing the number of steps and purification processes required. researchgate.netnbu.ac.in

Comprehensive Spectroscopic and Structural Elucidation of 2 Hydrazino 5 Nitro 1h 1,3 Benzimidazole and Analogues

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight and, through fragmentation analysis, offers valuable structural information.

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique ideal for polar molecules like 2-Hydrazino-5-nitro-1H-1,3-benzimidazole. It typically generates protonated molecules [M+H]⁺ in positive ion mode or deprotonated molecules [M-H]⁻ in negative ion mode. mjcce.org.mk Given the molecular formula C₇H₇N₅O₂, the expected monoisotopic mass is 193.0600. Therefore, the ESI-MS spectrum should exhibit a prominent peak at m/z 194.0678 for the [M+H]⁺ ion. This confirms the molecular weight of the synthesized compound.

High-Resolution Mass Spectrometry (HRMS)

HRMS provides highly accurate mass measurements, allowing for the determination of the elemental composition of the parent ion and its fragments. rsc.org The calculated exact mass for the [M+H]⁺ ion of C₇H₇N₅O₂ is 194.0678. An experimental HRMS measurement confirming this value to within a few parts per million (ppm) would unequivocally validate the compound's elemental formula.

Tandem mass spectrometry (MS/MS) experiments on the isolated [M+H]⁺ ion would induce fragmentation, providing clues to the molecule's structure. The fragmentation pattern for hydrazone and benzimidazole (B57391) derivatives often involves characteristic losses. semanticscholar.orgnist.gov For this compound, expected fragmentation pathways could include:

Loss of ammonia (B1221849) (NH₃) from the hydrazine (B178648) moiety.

Loss of the nitro group (NO₂).

Cleavage of the N-N bond in the hydrazine group.

Rupture of the imidazole (B134444) ring, a common fragmentation pathway for benzimidazole derivatives.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy is an indispensable tool for identifying the functional groups present within a molecule. By probing the vibrational energy levels, techniques such as Fourier-Transform Infrared (FT-IR) and Raman spectroscopy provide a molecular fingerprint, confirming the presence of key structural motifs.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the specific vibrational modes of its constituent functional groups. Analysis of related benzimidazole derivatives provides a strong basis for the assignment of these characteristic peaks. nih.gov

The N-H stretching vibrations of the imidazole ring and the hydrazino group are typically observed in the region of 3100-3400 cm⁻¹. nih.gov For instance, in similar 5-nitro-1H-benzimidazole derivatives, the N-H stretch is noted around 3300-3435 cm⁻¹. The aromatic C-H stretching vibrations of the benzene (B151609) ring are expected to appear in the 3000-3100 cm⁻¹ range.

A crucial feature in the spectrum is the C=N stretching vibration of the imidazole ring, which is anticipated to be in the vicinity of 1620-1640 cm⁻¹. The presence of the nitro group is confirmed by two strong absorption bands corresponding to its asymmetric and symmetric stretching vibrations. The asymmetric (νas) NO₂ stretch typically appears in the 1500-1575 cm⁻¹ region, while the symmetric (νs) NO₂ stretch is found at lower wavenumbers, generally between 1320 and 1450 cm⁻¹. For example, various 2-substituted-5-nitro-1H-benzoimidazole compounds show N-O stretching bands in the 1491-1573 cm⁻¹ range.

Table 1: Expected FT-IR Spectral Data for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Functional Group |

|---|---|---|

| N-H Stretch | 3100 - 3400 | Imidazole N-H, Hydrazino -NH₂ |

| Aromatic C-H Stretch | 3000 - 3100 | Benzene Ring C-H |

| C=N Stretch | 1620 - 1640 | Imidazole Ring |

| Asymmetric NO₂ Stretch | 1500 - 1575 | Nitro Group |

| Symmetric NO₂ Stretch | 1320 - 1450 | Nitro Group |

Note: The data in this table is based on the analysis of structurally similar benzimidazole derivatives and represents expected values for the title compound.

Raman Spectroscopy (if applicable)

Raman spectroscopy, which relies on the inelastic scattering of monochromatic light, serves as a complementary technique to FT-IR. It is particularly effective for identifying vibrations of non-polar bonds and symmetric functional groups. For nitro-substituted benzimidazole derivatives, Raman spectroscopy can provide further confirmation of the molecular structure. nih.gov

Electronic Spectroscopy for Conjugation and Chromophore Characterization

Electronic spectroscopy, specifically Ultraviolet-Visible (UV-Vis) spectroscopy, is employed to investigate the electronic transitions within a molecule, providing insights into its conjugation and chromophoric systems.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum of this compound is expected to exhibit absorption bands corresponding to π → π* electronic transitions within the conjugated benzimidazole system and the attached chromophores (nitro and hydrazino groups). The position and intensity of these absorption maxima (λmax) are influenced by the extent of conjugation and the electronic nature of the substituents.

Studies on various benzimidazole derivatives show characteristic absorption peaks in the UV region. For example, 2-aminobenzimidazole (B67599) displays absorption maxima around 280 nm and 244 nm in water. researchgate.net The introduction of a nitro group, which is a strong electron-withdrawing group, and a hydrazino group, which can act as an electron-donating group, is expected to influence the electronic transitions. The nitro group, in particular, can extend the conjugation and cause a bathochromic (red) shift of the absorption bands to longer wavelengths. mdpi.com Research on 2-arylbenzimidazole derivatives has shown that substitutions on the benzimidazole ring significantly affect the UV absorption spectra, with λmax values shifting towards longer wavelengths compared to unsubstituted references. mdpi.com

Table 2: Expected UV-Vis Spectral Data for this compound

| Transition Type | Expected λmax (nm) | Chromophore |

|---|

Note: The data in this table is based on the analysis of structurally similar benzimidazole derivatives and represents expected values for the title compound.

Elemental Analysis for Compositional Verification

Elemental analysis is a fundamental technique used to determine the mass percentages of the constituent elements in a compound. This data is crucial for verifying the empirical and molecular formula of a newly synthesized compound.

For this compound, the molecular formula is C₇H₇N₅O₂. wikipedia.org The theoretical elemental composition can be calculated based on this formula and the atomic weights of carbon, hydrogen, nitrogen, and oxygen.

Table 3: Elemental Composition of this compound

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage (%) |

|---|---|---|---|---|---|

| Carbon | C | 12.011 | 7 | 84.077 | 43.54 |

| Hydrogen | H | 1.008 | 7 | 7.056 | 3.65 |

| Nitrogen | N | 14.007 | 5 | 70.035 | 36.26 |

| Oxygen | O | 15.999 | 2 | 31.998 | 16.56 |

| Total | | | | 193.166 | 100.00 |

Experimental determination of the elemental composition would be expected to yield percentages that are in close agreement with these theoretical values, thus confirming the purity and identity of the compound.

X-ray Crystallography for Single Crystal Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. While a single crystal structure for this compound is not available in the surveyed literature, extensive crystallographic data for closely related 5-nitro-1H-benzimidazole analogues provide a robust model for its expected solid-state structure. nih.govresearchgate.net

Table 4: Expected Crystallographic Parameters for this compound (based on analogues)

| Parameter | Expected Feature |

|---|---|

| Molecular Geometry | Nearly planar benzimidazole core |

| Bond Lengths/Angles | Consistent with sp² and sp³ hybridization |

| Intermolecular Interactions | N-H···O and N-H···N hydrogen bonds |

| π-π stacking between benzimidazole rings | |

| Crystal System | (Not predictable without experimental data) |

Pharmacological and Biological Activities of 2 Hydrazino 5 Nitro 1h 1,3 Benzimidazole and Its Derivatives

Antimicrobial Efficacy

Derivatives of the 5-nitro-1H-benzimidazole nucleus, especially those incorporating a hydrazone linkage, have demonstrated notable antimicrobial properties. The presence of the electron-withdrawing nitro group is often associated with enhanced biological activity. mdpi.com

Antibacterial Activity (Gram-Positive and Gram-Negative Strains)

Hydrazide-hydrazone derivatives are recognized for their antibacterial potential. nih.gov Studies on hydrazones derived from 5-nitro-substituted heterocyclic cores, such as 5-nitrofuran, have shown potent activity. For instance, hydrazones of 5-nitrofuran-2-carboxylic acid displayed high, often bactericidal, activity against a panel of Gram-positive bacteria. mdpi.com The minimum inhibitory concentrations (MIC) for these compounds were found to be in the range of 0.48–15.62 μg/mL against sensitive strains like Staphylococcus epidermidis, Staphylococcus aureus, Bacillus subtilis, and Bacillus cereus. mdpi.com

The antibacterial effect is influenced by the substituents on the hydrazone moiety. It has been suggested that electron-withdrawing groups, such as a nitro group, can increase the lipophilicity of the compounds, which facilitates their passage across the microbial membrane. mdpi.com In one study, a hydrazone derivative featuring a nitro group demonstrated good inhibition of bacterial growth, while analogous compounds without this group were less active. mdpi.com

Some benzimidazole-hydrazone derivatives have been tested against both Gram-positive and Gram-negative bacteria. For example, a series of derivatives showed MIC values of 128 μg/mL against S. aureus and between 128-256 μg/mL against Escherichia coli. cumhuriyet.edu.tr This indicates a broad, though in some cases moderate, spectrum of activity.

| Compound Type | Bacterial Strain | MIC (μg/mL) | Reference |

|---|---|---|---|

| Hydrazones of 5-nitrofuran-2-carboxylic acid | Gram-Positive Bacteria (e.g., S. aureus, B. subtilis) | 0.48 - 15.62 | mdpi.com |

| Benzimidazole-hydrazone derivatives | S. aureus ATCC 29213 | 128 | cumhuriyet.edu.tr |

| E. coli ATCC 25922 | 128 - 256 | cumhuriyet.edu.tr |

Antifungal Activity (against various fungal species)

The antifungal potential of benzimidazole-hydrazone derivatives has also been investigated. In a study evaluating such compounds, derivatives demonstrated notable efficacy against various Candida species. researchgate.net Two compounds, in particular, were identified as potent antifungal agents, one exhibiting a Minimum Inhibitory Concentration (MIC) of 1.95 µg/mL against Candida glabrata and another showing the same MIC value against Candida krusei. researchgate.net Another study reported that its synthesized benzimidazole-hydrazone derivatives showed moderate antifungal activity against Candida albicans, with the most active compound having a MIC of 128 μg/mL. cumhuriyet.edu.tr

| Compound Derivative | Fungal Species | MIC (μg/mL) | Reference |

|---|---|---|---|

| 4-(1-(prop-2-in-1-yl)-1H-benzimidazol-2-yl)-N'-(pyridin-3-ylmethylene)benzohydrazide | Candida glabrata | 1.95 | researchgate.net |

| 4-(1-(prop-2-in-1-yl)-1H-benzimidazol-2-yl)-N'-(3-methoxybenzylidene)benzohydrazide | Candida krusei | 1.95 | researchgate.net |

| Benzimidazole-hydrazone derivative 3j | Candida albicans ATCC 10231 | 128 | cumhuriyet.edu.tr |

Antiparasitic Activity

The 5-nitrobenzimidazole (B188599) scaffold is a key component in several antiparasitic agents.

Benzimidazole (B57391) derivatives are a well-established class of anthelmintic drugs. nih.gov Research into new derivatives continues to yield promising results. A study on synthesized 5-nitro-2-phenyl-1H-benzimidazole demonstrated significant anthelmintic properties against earthworms. orientjchem.org At a concentration of 100 mg/ml, this compound caused paralysis in 20 minutes and death in 24 minutes, proving more active than other synthesized analogues in the study. orientjchem.org

The 5-nitroimidazole and 5-nitrobenzimidazole cores are featured in various compounds investigated for their antimalarial properties. mdpi.comwiserpub.com Derivatives of 1-(heteroaryl)-2-((5-nitroheteroaryl)methylene)hydrazine have been synthesized and tested against Plasmodium falciparum. These compounds showed potent antiplasmodial activity against both chloroquine-sensitive (3D7) and chloroquine-resistant (K1) strains, with IC50 values in the low micromolar range (0.328-5.483 µM for 3D7 and 0.622-7.746 µM for K1). researchgate.net

In another study, a series of 2-phenyl-1H-benzimidazole derivatives containing a 5-nitro group were evaluated. nih.gov The 5-NO2/pyridin-2-yl derivative displayed a moderate inhibitory effect on P. falciparum with an IC50 of 5.1 µM. nih.gov Furthermore, N'-substituted-2-(5-nitrofuran-2-yl)-3H-benzo[d]imidazole-5-carbohydrazide derivatives have shown potent antimalarial activities. wiserpub.com

| Compound Series | Plasmodium falciparum Strain | IC50 (μM) | Reference |

|---|---|---|---|

| 1-(heteroaryl)-2-((5-nitroheteroaryl)methylene) hydrazine (B178648) derivatives | 3D7 (Chloroquine-sensitive) | 0.328 - 5.483 | researchgate.net |

| K1 (Chloroquine-resistant) | 0.622 - 7.746 | researchgate.net | |

| 5-NO2/pyridin-2-yl benzimidazole derivative | Not specified | 5.1 | nih.gov |

Nitro-containing benzimidazoles have been explored for their activity against various protozoan parasites. A study focused on 2-(2-amino-5(6)-nitro-1H-benzimidazol-1-yl)-N-arylacetamides revealed significant antiprotozoal effects. nih.gov One compound from this series, with a 4-trifluoromethoxy phenyl group, was found to be seven times more active against Giardia intestinalis than the reference drug benznidazole, with an IC50 of 3.95 μM. nih.gov The same compound, along with a 4-chloro-phenyl derivative, was also four times more active against Trichomonas vaginalis than benznidazole. nih.gov

Derivatives of 2-(1-methyl-5-nitro-1H-imidazol-2-yl)-1,3,4-thiadiazole have also been identified as potent agents against both amastigotes and promastigotes of Leishmania, with IC50 values below 1 µM. mdpi.com

| Compound | Protozoan Parasite | IC50 (μM) | Reference |

|---|---|---|---|

| 2-(2-amino-6-nitro-1H-benzimidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)acetamide | Giardia intestinalis | 3.95 | nih.gov |

| Trichomonas vaginalis | 10.38 | nih.gov | |

| 2-(2-amino-6-nitro-1H-benzimidazol-1-yl)-N-(4-chlorophenyl)acetamide | Trichomonas vaginalis | 11.45 | nih.gov |

| Benznidazole (Reference) | Giardia intestinalis | 28.43 | nih.gov |

| Benznidazole (Reference) | Trichomonas vaginalis | 43.79 | nih.gov |

Antibiofilm Properties

The ability of bacteria to form biofilms, complex communities of microorganisms encased in a self-produced matrix, contributes significantly to their resistance to antimicrobial agents and the persistence of chronic infections. Consequently, the development of agents that can inhibit biofilm formation is a critical area of research.

Derivatives of benzimidazole have shown promise as antibiofilm agents. For instance, certain 2-aminobenzimidazole (B67599) (2-ABI) derivatives have been found to be potent inhibitors of biofilm formation in Pseudomonas aeruginosa. nih.govniscair.res.in These compounds have been shown to not only prevent the initial formation of biofilms but also to disperse pre-formed biofilms. nih.govniscair.res.in The mechanism of action for some of these derivatives is believed to involve the modulation of quorum sensing, a cell-to-cell communication system that bacteria use to coordinate group behaviors, including biofilm formation. niscair.res.in

While specific studies on the antibiofilm properties of 2-Hydrazino-5-nitro-1H-1,3-benzimidazole are not extensively documented in publicly available research, the known antibiofilm activity of other nitro-substituted and hydrazino-functionalized heterocyclic compounds suggests that this molecule could possess similar capabilities. For example, novel nitro-heteroaromatic compounds have been investigated for their potential to control and eradicate biofilm-forming bacteria. semanticscholar.org The presence of the nitro group on the benzimidazole ring can be a key feature for this activity.

Research on related benzimidazole structures provides insights into potential efficacy. For example, a series of 2-substituted benzimidazole derivatives were synthesized and evaluated for their antibacterial and antifungal activities, with some showing good activity. dergipark.org.tr Another study on benzimidazole-hydrazone derivatives also highlighted their antimicrobial potential. scilit.com These findings underscore the potential of the benzimidazole scaffold in developing new antibiofilm agents.

Table 1: Examples of Benzimidazole Derivatives with Antibiofilm Activity

| Compound Class | Target Organism | Activity | Reference |

| 2-Aminobenzimidazole derivatives | Pseudomonas aeruginosa | Biofilm inhibition and dispersion | nih.govniscair.res.in |

| Nitro-heteroaromatic compounds | Biofilm-forming bacteria | Potential for control and eradication | semanticscholar.org |

| 2-Substituted benzimidazoles | Various bacteria and fungi | Antimicrobial activity | dergipark.org.tr |

| Benzimidazole-hydrazone derivatives | Various microbes | Antimicrobial potential | scilit.com |

Anticancer and Antiproliferative Potential

The search for novel anticancer agents is a cornerstone of pharmaceutical research. Benzimidazole derivatives have emerged as a significant class of compounds with potent antiproliferative activity against various human cancer cell lines. nih.gov

In Vitro Cytotoxicity Evaluation against Human Cancer Cell Lines

A number of studies have demonstrated the in vitro cytotoxicity of benzimidazole derivatives, including those with nitro and hydrazino moieties. For instance, a series of new benzimidazole derivatives were synthesized and showed significant antiproliferative effects against selected tumor cell lines under both normal and hypoxic conditions. dergipark.org.trnih.gov Hypoxia is a common feature of solid tumors and compounds active in this environment are of particular interest.

One study highlighted that nitro derivatives of N-oxide benzimidazoles exhibited the strongest activity, particularly in hypoxic conditions. researchgate.net This suggests that the nitro group plays a crucial role in the cytotoxic mechanism of these compounds, possibly through bioreductive activation in the low-oxygen environment of tumors.

A study on the anti-tumor activity of 2-hydrazino-1H-benzimidazoles reported that some of the synthesized derivatives exhibited potent cytotoxic effects. researchgate.net Notably, one of the compounds in this series demonstrated an IC50 value of 3.241 μM, which was significantly more potent than the standard anticancer drug doxorubicin (B1662922) (IC50 = 17.12 μM) in the tested cell line. researchgate.net

The cytotoxic potential of benzimidazole derivatives has been evaluated against a range of human cancer cell lines, as summarized in the table below.

Table 2: In Vitro Cytotoxicity of Benzimidazole Derivatives against Human Cancer Cell Lines

| Compound/Derivative | Cancer Cell Line(s) | IC50 Values | Reference |

| 2-Hydrazino-1H-benzimidazole derivative (Compound 3) | Not specified | 3.241 μM | researchgate.net |

| Doxorubicin (Reference) | Not specified | 17.12 μM | researchgate.net |

| Nitro derivatives of N-oxide benzimidazoles | T47D (breast cancer) | IC50 of 0.31 ± 0.06 nM for Compound 3 | researchgate.net |

| Benzimidazole derivatives (Compounds 7, 8, 11, 13) | A549 (lung adenocarcinoma) | Good antiproliferative effect | dergipark.org.trnih.gov |

| 5-Nitro-1H-benzimidazole derivatives | Various | Activity increased with the length of the linker to an aromatic moiety | researchgate.net |

Inhibition of Tumor Cell Growth

The mechanism by which benzimidazole derivatives inhibit tumor cell growth often involves the induction of apoptosis, or programmed cell death. Studies have shown that treatment of cancer cells with certain benzimidazole derivatives leads to an increase in the activity of caspases 3 and 7, which are key executioner enzymes in the apoptotic pathway. dergipark.org.trnih.gov

Furthermore, some N-oxide benzimidazole derivatives have been found to increase the expression of the pro-apoptotic protein Bax. researchgate.net The inhibition of the NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) pathway, a key regulator of cell survival and proliferation, has also been identified as a potential mechanism of action for the antiproliferative activity of these compounds. researchgate.net The strongest inhibition of NF-κB expression was observed with a nitro derivative of N-oxide benzimidazole under hypoxic conditions. researchgate.net

Antioxidant Activity

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is implicated in the pathogenesis of various diseases. Antioxidants are molecules that can counteract this by scavenging free radicals and inhibiting oxidative processes like lipid peroxidation.

Free Radical Scavenging Assays (e.g., DPPH, FRAP, ORAC)

The antioxidant potential of benzimidazole derivatives has been investigated using various in vitro assays. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay is a common method used to evaluate the ability of a compound to donate a hydrogen atom or an electron to neutralize the stable DPPH radical.

Studies on new 1H-benzimidazole-2-yl hydrazones have shown that these compounds possess significant radical scavenging activity. nih.govrsc.org In particular, derivatives with dihydroxy substitutions on the phenyl ring were found to be the most effective radical scavengers. nih.govrsc.org The antioxidant capacity of benzimidazole hydrazones has also been evaluated using the ferric reducing antioxidant power (FRAP) and oxygen radical absorbance capacity (ORAC) assays, with some derivatives showing notable activity. nih.gov

Research on bis-benzimidazole derivatives has also been conducted, with some compounds exhibiting good anti-radical activities in the DPPH assay. researchgate.net

Table 3: DPPH Radical Scavenging Activity of Benzimidazole Derivatives

| Compound/Derivative | Scavenging Activity (IC50 or % inhibition) | Reference |

| 2-p-tolyl-1H-benzimidazole | IC50 = 773 µM | semanticscholar.org |

| 2-(4-methoxyphenyl)-1H-benzimidazole | IC50 = 800 µM | semanticscholar.org |

| 2-(1H-benzimidazol-2-yl)phenol | IC50 = 1974 µM | semanticscholar.org |

| 1H-benzimidazole-2-yl hydrazones (dihydroxy substituted) | Most effective scavengers in the series | nih.govrsc.org |

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, which can lead to cell damage. The ability of a compound to inhibit lipid peroxidation is a key indicator of its antioxidant potential.

Several studies have investigated the inhibitory effects of benzimidazole derivatives on lipid peroxidation. In one study, a series of 1-[(substituted thiocarbamoylhydrazine carbonyl) methyl]-2-phenyl-1H-benzimidazoles were synthesized, and their effects on rat liver microsomal NADPH-dependent lipid peroxidation were determined. nih.gov One of the compounds from this series demonstrated an 84% inhibition of lipid peroxidation at a concentration of 10⁻³ M, which was more effective than the standard antioxidant butylated hydroxytoluene (BHT). nih.gov

Other research on N,N'-disubstituted benzimidazole-2-thiones, including hydrazide derivatives, also showed good antioxidant properties with significant inhibition of lipid peroxidation. researchgate.net These findings suggest that the benzimidazole scaffold, particularly when functionalized with hydrazone or related moieties, is a promising template for the development of novel antioxidants.

Anti-inflammatory Activity

Derivatives of benzimidazole are recognized for their potential as anti-inflammatory agents. researchgate.net Research has focused on developing these compounds as alternatives to non-steroidal anti-inflammatory drugs (NSAIDs), which function by inhibiting cyclo-oxygenase (COX) enzymes.

A study centered on new benzimidazole-based molecules identified a compound, MBNHYD, that demonstrated significant anti-inflammatory activity, comparable to that of ibuprofen (B1674241) in a carrageenan-induced paw edema test, a standard model for evaluating anti-inflammatory drugs. nih.gov In separate research, novel benzimidazole derivatives were synthesized and evaluated as selective COX-2 inhibitors. Targeting COX-2 is a key strategy in developing anti-inflammatory drugs, as the enzyme is overexpressed in conditions of inflammation and pain. Several of these synthesized compounds showed promising in vitro COX-2 inhibition and significant in vivo anti-inflammatory effects in the rat paw edema model, with potency similar to the standard drug indomethacin.

Further investigations into pyrazole-substituted 6-nitrobenzimidazoles also revealed that several of the synthesized compounds exhibited good anti-inflammatory activity. researchgate.net

Table 1: In Vitro COX-2 Inhibition by Benzimidazole Derivatives This table is interactive. Click on headers to sort.

| Compound | IC₅₀ (µM) | Reference Drug (Indomethacin) IC₅₀ (µM) |

|---|---|---|

| 4a | 0.23 | 0.41 |

| 4b | 0.27 | 0.41 |

| 5 | 0.24 | 0.41 |

| 6 | 0.13 | 0.41 |

| 9 | 0.15 | 0.41 |

Data sourced from Synthesis, Molecular Docking, and Anti-inflammatory Activities of Some Novel Benzimidazole Derivatives as Potential Cyclo-oxygenase-2 Inhibitors.

Antiviral Activity

The benzimidazole nucleus is a key component in a variety of compounds demonstrating a broad spectrum of antiviral activities. researchgate.netnih.gov Research has shown that derivatives can act against a wide array of DNA and RNA viruses. nih.gov

In a comprehensive study, forty-three 2-[(benzotriazol-1/2-yl)methyl]benzimidazoles were tested against several virus families. Many of the compounds showed potent activity against Respiratory Syncytial Virus (RSV), with EC₅₀ values as low as 20 nM. nih.gov Some derivatives also displayed moderate activity against Bovine Viral Diarrhoea Virus (BVDV), Yellow Fever Virus (YFV), and Coxsackie Virus type B2 (CVB2). nih.gov Other research has highlighted benzimidazole derivatives containing a hydrazone moiety that show inhibitory effects against the influenza A virus. researchgate.net More recently, the benzimidazole scaffold has been identified as a valuable starting point for developing agents against SARS-CoV-2. researchgate.net

Table 2: Antiviral Activity of Selected Benzimidazole and Benzotriazole Derivatives This table is interactive. Click on headers to sort.

| Compound | Virus | EC₅₀ (µM) |

|---|---|---|

| 17 | Coxsackievirus B5 (CV-B5) | 6.9 |

| 18 | Coxsackievirus B5 (CV-B5) | 5.5 |

| 17 | Poliovirus (Sb-1) | 20.5 |

| 18 | Poliovirus (Sb-1) | 17.5 |

| Multiple Derivatives | Respiratory Syncytial Virus (RSV) | As low as 0.02 |

Data sourced from Antiviral Activity of Benzotriazole Based Derivatives and Antiviral activity of benzimidazole derivatives. I. Antiviral activity of 1-substituted-2-[(benzotriazol-1/2-yl)methyl]benzimidazoles. nih.govopenmedicinalchemistryjournal.com

Other Therapeutic Potentials

Beyond anti-inflammatory and antiviral actions, derivatives of this compound have been explored for a variety of other therapeutic applications, including cardiovascular and enzyme-inhibition activities.

Angiotensin II receptor antagonists are a critical class of drugs for managing hypertension. nih.gov Benzimidazole derivatives have been synthesized and identified as effective antagonists of the Angiotensin II (AII) receptor. nih.gov In vitro binding studies have shown that these benzimidazole antagonists can displace AII with IC₅₀ values in the 10⁻⁵ to 10⁻⁷ M range. nih.gov Furthermore, they have demonstrated the ability to antagonize the hypertensive effects of AII in vivo in rat models. nih.gov

Structure-activity relationship studies on a series of 5-(alkyl and aryl)carboxamido benzimidazole derivatives revealed that the pharmacological activity was inversely related to the size of the substituents. nih.gov Specifically, compounds with smaller alkyl groups at the 5-position of the benzimidazole core showed more potent antihypertensive activity. nih.gov Docking studies have also been performed on 5-nitro benzimidazole derivatives to explore their interaction with the AT-2 receptor.

Carbonic anhydrases (CAs) are metalloenzymes involved in numerous physiological and pathological processes, making them important drug targets. nih.govsemanticscholar.org The discovery of CA inhibitors is crucial for developing treatments for conditions like glaucoma and epilepsy. ktu.edu.tr

Research into new benzimidazole derivatives containing a hydrazone group has identified potent inhibitors of carbonic anhydrase IX (CA IX), an isoform associated with cancer. nih.gov In one study, compounds designated as 3d and 3j were found to have the strongest inhibitory activity against CA IX. nih.gov Other studies on related heterocyclic compounds have also shown effective CA inhibition. nih.govunifi.it For instance, a series of pyrazoline-benzenesulfonamides demonstrated significant inhibition of human carbonic anhydrase isoforms I and II (hCA I and hCA II), with Ki values ranging from 316.7 to 533.1 nM for hCA I and 412.5 to 624.6 nM for hCA II. nih.govsemanticscholar.org

Table 3: Inhibition of Carbonic Anhydrase (CA) Isoforms by Heterocyclic Derivatives This table is interactive. Click on headers to sort.

| Compound Class | Target Enzyme | Activity Measurement | Result |

|---|---|---|---|

| Benzimidazole-hydrazone (3d, 3j) | CA IX | Strongest Inhibition | Identified as most active in series |

| Pyrazoline-benzenesulfonamides | hCA I | Ki (nM) | 316.7 - 533.1 |

| Pyrazoline-benzenesulfonamides | hCA II | Ki (nM) | 412.5 - 624.6 |

Data sourced from New benzimidazole derivatives containing hydrazone group as anticancer agents: Inhibition of carbonic anhydrase IX and molecular docking studies and Synthesis, carbonic anhydrase I and II inhibition studies of the 1,3,5-trisubstituted-pyrazolines. nih.govnih.gov

Urease is a nickel-containing enzyme whose inhibition can be a strategy for treating infections caused by ureolytic bacteria, such as Helicobacter pylori. nih.gov Several studies have demonstrated that benzimidazole derivatives are potent urease inhibitors.

A novel series of 5,6-dichloro-2-methyl-1H-benzimidazole derivatives showed more potent inhibitory activity against urease than the standard inhibitor, thiourea (B124793). researchgate.net The IC₅₀ values for these compounds ranged from 0.0294 to 0.1494 µM, compared to an IC₅₀ of 0.5117 µM for thiourea. researchgate.net Notably, the most potent compound in this series was one that featured a strong electron-withdrawing nitro group on its phenyl ring. researchgate.net Other synthesized benzimidazole derivatives also exhibited higher urease inhibition activity (IC₅₀: 5.85–20.82 µM) compared to thiourea (IC₅₀: 22 µM). researchgate.net The combination of a hydrazine moiety with other heterocyclic systems, such as 1,3-thiazoles, has also yielded potent urease inhibitors, reinforcing the utility of this functional group in designing such agents. nih.gov

Table 4: Urease Inhibitory Activity of Benzimidazole Derivatives This table is interactive. Click on headers to sort.

| Compound Series | IC₅₀ Range (µM) | Standard (Thiourea) IC₅₀ (µM) |

|---|---|---|

| 5,6-dichloro-2-methyl-1H-benzimidazole derivatives | 0.0294 - 0.1494 | 0.5117 |

| Other benzimidazole derivatives (8a-h) | 5.85 - 20.82 | 22 |

Data sourced from Synthesis and In Vitro Urease Inhibition of Some Novel Benzimidazole‐based Hydrazones and Synthesis and urease inhibition studies of benzimidazoles derivatives 6a-6f. researchgate.netresearchgate.net

The ability to relax blood vessels is a key mechanism for antihypertensive drugs. Derivatives of 5-nitro-1H-benzimidazole have been specifically designed and evaluated for their vasorelaxant properties. nih.gov

In one study, the relaxant activity of 2-(substituted phenyl)-1H-benzimidazole derivatives was tested on in vitro rat aorta rings. nih.gov The 5-nitro substituted compounds were among the most potent in the series. Specifically, 2-(5-nitro-1H-benzimidazol-2-yl)phenol (compound 3) and 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole (compound 6) showed IC₅₀ values of 0.95 µM and 1.41 µM, respectively, in rings with intact endothelium. nih.gov Another study synthesized and screened twenty substituted 5-nitro benzimidazole derivatives, identifying five compounds (BDZ3, BDZ6, BDZ12, BDZ18, and BDZ20) with good vasorelaxant potency (EC₅₀ < 30 µM). The activity was found to be partially dependent on the endothelium, and compound BDZ20 was the most potent, with an EC₅₀ of 21.08 µM.

Table 5: Vasorelaxant Activity of 5-Nitro Benzimidazole Derivatives This table is interactive. Click on headers to sort.

| Compound | Activity (with endothelium) |

|---|---|

| 2-(5-nitro-1H-benzimidazol-2-yl)phenol | IC₅₀ = 0.95 µM |

| 2-(4-methoxyphenyl)-5-nitro-1H-benzimidazole | IC₅₀ = 1.41 µM |

| BDZ20 | EC₅₀ = 21.08 µM |

| BDZ3, BDZ6, BDZ12, BDZ18 | EC₅₀ < 30 µM |

Data sourced from Relaxant activity of 2-(substituted phenyl)-1H-benzimidazoles on isolated rat aortic rings: design and synthesis of 5-nitro derivatives and Design, Synthesis and Vasorelaxant activity of 5-Nitro Benzimidazole Derivatives. nih.gov

Structure Activity Relationship Sar Studies and Pharmacophore Elucidation

Influence of the Nitro Group and Its Position on Biological Activity

The presence and position of the nitro group on the benzimidazole (B57391) ring are critical determinants of the biological activity of this class of compounds. The nitro group is a strong electron-withdrawing moiety, which can significantly alter the electronic properties of the entire molecule. nih.govresearchgate.net This, in turn, influences the compound's ability to interact with biological targets, its metabolic stability, and its pharmacokinetic profile. nih.govsvedbergopen.com

The 5-position for the nitro group is a common feature in many biologically active benzimidazole derivatives. This substitution pattern has been associated with a range of pharmacological effects, including antiparasitic, antiviral, and anticancer activities. nih.gov For instance, in a series of 5-nitro-1H-benzimidazole derivatives, substitutions at the 1-position with heterocyclic rings yielded compounds with notable antiviral activity. nih.gov The mode of action of some nitro-containing drugs is related to their reductive metabolism within target cells, functioning as prodrugs that are activated by nitroreductases. svedbergopen.com

While direct comparative studies of all positional isomers of 2-hydrazino-nitrobenzimidazole are limited, research on other nitro-heterocyclic compounds provides valuable insights. For example, in the context of antitubercular nitroimidazoles, the precise orientation of the nitro group is a critical determinant of activity. nih.gov It is hypothesized that the electron-withdrawing nature of the nitro group at the 5-position of the benzimidazole ring enhances the acidity of the N-H protons and modulates the electron density of the heterocyclic system, which can be crucial for binding to target enzymes or receptors. nih.gov Studies on chalcones have also demonstrated that the position of the nitro group plays a significant role in their anti-inflammatory and vasorelaxant activities, with different positions favoring different biological outcomes. mdpi.com Therefore, the placement of the nitro group at the 5-position in 2-hydrazino-5-nitro-1H-1,3-benzimidazole is not arbitrary but is likely a key factor in defining its specific pharmacological profile.

Impact of Hydrazine (B178648) Moiety Modifications on Potency and Selectivity

The hydrazine group at the C-2 position of the benzimidazole ring is a highly reactive and versatile functional group that serves as a key site for structural modification. rjptonline.org A common and effective strategy to explore the chemical space around this moiety is its conversion to a hydrazone (-NH-N=CH-R). This is typically achieved through condensation with a wide variety of aldehydes and ketones, leading to a diverse library of derivatives with distinct physicochemical properties and biological activities. nih.govcumhuriyet.edu.tr The resulting hydrazone linkage is a valuable pharmacophore known to be present in compounds with a broad spectrum of biological activities, including antimicrobial, anticonvulsant, analgesic, anti-inflammatory, and antitumoral effects. nih.gov

The substituents introduced via the aldehyde or ketone (the 'R' group) can profoundly impact the potency and selectivity of the parent compound. For example, in a series of benzimidazole-hydrazone derivatives, the nature of the aromatic or heterocyclic ring attached to the hydrazone moiety was found to be a critical determinant of their anticancer activity.

One study on new benzimidazole-hydrazone derivatives investigated their inhibitory effects on carbonic anhydrase IX (CA IX) and their anticancer properties. The results highlighted that specific substitutions on the benzylidene part of the hydrazone led to significant differences in activity. For instance, a derivative bearing a 5-nitrofuran moiety exhibited notable anticancer activity. nih.gov

Table 1: Anticancer Activity of Selected 4-(5-Cyano-1H-benzo[d]imidazol-2-yl)-N'-[substituted]benzohydrazide Derivatives nih.gov

| Compound ID | R Group (Substituent on benzylidene) | Cell Line | IC50 (µM) |

| 3c | 5-Nitrofuran-2-yl | HT29 | >100 |

| 3i | 5-Nitrothiophen-2-yl | HT29 | 69.87 |

| 3j | 5-Methylthiophen-2-yl | HT29 | 36.54 |

In another study, a series of 1H-benzimidazole-2-yl hydrazones were synthesized and evaluated for their anthelmintic activity. The results indicated that the nature and position of substituents on the phenyl ring of the hydrazone had a significant impact on their efficacy. Dihydroxy-substituted derivatives were found to be particularly potent. nih.gov

These examples underscore the importance of the hydrazine moiety as a handle for chemical modification. The introduction of different aromatic and heterocyclic rings, as well as various substituents on these rings, allows for the fine-tuning of the molecule's interaction with its biological target, thereby influencing both its potency and its selectivity profile.

Effects of Substituents on the Benzimidazole Ring System

Electronic Effects of Aromatic Substituents

The electronic nature of substituents on the benzimidazole ring can have a profound impact on biological activity. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electron density distribution across the entire molecule.

An electron-withdrawing group, such as a chloro or cyano group, can further decrease the electron density of the already electron-deficient nitro-substituted benzimidazole ring. nih.gov This can enhance interactions with electron-rich pockets in a biological target. Conversely, an electron-donating group, such as a methyl or methoxy (B1213986) group, can increase the electron density, which might be favorable for interactions with electron-deficient sites on a receptor. nih.gov

For example, in a study of 1,2,6-trisubstituted benzimidazoles, the nature of the group at the C6 position was found to be a key determinant of anti-inflammatory activity. researchgate.net In another series of benzimidazole derivatives, the presence of electron-withdrawing groups like a chloro group at the ortho position or a nitro group at the para position on a phenyl substituent at C2 resulted in the most effective antibacterial agents. In contrast, electron-releasing groups at the para position, such as methyl or methoxy groups, contributed to the most promising antifungal activity. nih.gov

Steric Effects of Substituents

The size and spatial arrangement of substituents, or their steric effects, also play a crucial role in determining the biological activity of benzimidazole derivatives. Bulky substituents can create steric hindrance, which may either prevent the molecule from fitting into the active site of a target enzyme or, conversely, promote a more favorable binding conformation by excluding water molecules or inducing a better fit.

The position of the substituent is also critical. For instance, a bulky group at a position close to the site of interaction with a biological target may be detrimental to activity, whereas the same group at a different position might be well-tolerated or even beneficial. In a study on 2-(2-pyridinyl)benzimidazoles, it was found that electron-withdrawing groups at the C5 position of the benzimidazole ring led to a loss of anti-inflammatory activity, which could be attributed to a combination of electronic and steric factors. researchgate.net

The interplay of electronic and steric effects is complex and often target-specific. A comprehensive understanding of these effects for a particular class of compounds requires the synthesis and biological evaluation of a wide range of derivatives with systematically varied substituents.

Correlation between Structural Features and Specific Pharmacological Profiles

The specific arrangement of functional groups and substituents on the this compound scaffold can be correlated with distinct pharmacological profiles, including anticancer, antimicrobial, and enzyme inhibitory activities.

Anticancer Activity: For anticancer activity, the presence of the 5-nitro group is often considered a key pharmacophoric feature, potentially contributing to activity in hypoxic tumor environments. nih.gov Modifications of the C2-hydrazine moiety into specific hydrazones have been shown to be crucial. For instance, the incorporation of a 5-methylthiophen-2-yl moiety at the hydrazone terminus resulted in a benzimidazole derivative with significant activity against the HT-29 colon cancer cell line. nih.gov This suggests that the electronic and steric properties of the heterocyclic ring in the hydrazone part are important for this specific pharmacological effect.

Antimicrobial Activity: The 5-nitro group is a well-established feature in many antimicrobial agents, including nitrofurans and nitroimidazoles. nih.govresearchgate.net This group can undergo bioreduction in microbial cells to generate reactive nitrogen species that are toxic to the pathogen. svedbergopen.com For benzimidazole-hydrazones, the nature of the substituents on the terminal aromatic ring of the hydrazone is critical. For example, the presence of hydroxyl groups on the phenyl ring of 1H-benzimidazole-2-yl hydrazones was associated with remarkable anthelmintic activity. nih.gov In another study, hydrazide-hydrazones with a nitro group displayed good inhibition of bacterial growth. researchgate.net

Enzyme Inhibition: The 2-hydrazino-5-nitrobenzimidazole scaffold has also been explored for its potential as an enzyme inhibitor. For instance, certain hydrazone derivatives have been identified as potent inhibitors of monoamine oxidase (MAO) enzymes. nih.gov In this context, the hydrazone moiety plays a key role in the interaction with the active site of the enzyme. Furthermore, 6-nitrobenzimidazole derivatives have been investigated as potential phosphodiesterase inhibitors, with the substitution pattern on the C2-phenyl ring being a critical determinant of inhibitory activity. nih.gov Dihydrofolate reductase (DHFR) is another enzyme targeted by some hydrazine derivatives, highlighting the versatility of this scaffold.

The following table summarizes the correlation between structural features and observed pharmacological profiles for compounds related to this compound.

Table 2: Correlation of Structural Features with Pharmacological Profiles

| Structural Feature | Pharmacological Profile | Example Compound Class |

| 5-Nitro group on benzimidazole | Anticancer, Antimicrobial | Various 5-nitrobenzimidazole (B188599) derivatives |

| C2-Hydrazone with substituted thiophene (B33073) | Anticancer (colon cancer) | 4-(5-Cyano-1H-benzimidazol-2-yl)-N'-[(5-methylthiophen-2-yl)methylene]benzohydrazide |

| C2-Hydrazone with dihydroxy-phenyl | Anthelmintic | 1H-Benzimidazole-2-yl hydrazones |

| C2-Hydrazone with nitro-furan | Antimycobacterial | 5-Nitro-2-furoic acid hydrazones |

| 6-Nitro group with specific C2-substituents | Phosphodiesterase inhibition | 6-Nitrobenzimidazole derivatives |

Design Principles for Enhanced Bioactivity

Based on the structure-activity relationship studies of this compound and its analogs, several key design principles can be formulated to guide the development of new derivatives with enhanced bioactivity.

Retention of the 5-Nitro Group: The 5-nitro group appears to be a crucial pharmacophoric element for a range of biological activities, including anticancer and antimicrobial effects. Therefore, retaining this group is a logical starting point for the design of new, potent analogs.

Systematic Modification of the C2-Hydrazine Moiety: The conversion of the C2-hydrazine to a hydrazone is a highly effective strategy for generating chemical diversity and modulating biological activity. The choice of the aldehyde or ketone for this condensation is critical.

Aromatic and Heterocyclic Scaffolds: Introducing various aromatic and heterocyclic rings at the hydrazone terminus can significantly impact potency and selectivity. For instance, thiophene and furan (B31954) rings, especially when substituted with nitro or methyl groups, have shown promise in the context of anticancer activity.

Substituent Effects on the Terminal Ring: The electronic and steric properties of substituents on the terminal ring of the hydrazone should be systematically explored. Hydroxyl and methoxy groups have been shown to be important for anthelmintic and antioxidant activities.

Exploration of Substituents on the Benzimidazole Ring: While the 5-nitro group is a key feature, the introduction of other small, well-chosen substituents on the benzimidazole ring (at positions 4, 6, or 7) could further refine the pharmacological profile. The addition of small halogen atoms or methyl groups could modulate lipophilicity and electronic properties without introducing excessive steric bulk.

Pharmacophore-Based Design and Molecular Modeling: The development of pharmacophore models and the use of molecular docking studies can provide valuable insights into the key interactions between the benzimidazole derivatives and their biological targets. nih.gov This computational approach can help in prioritizing the synthesis of compounds that are most likely to be active, thereby saving time and resources. For example, a pharmacophore model might highlight the importance of a hydrogen bond donor/acceptor at a specific position or a hydrophobic feature of a certain size.

Mechanistic Insights into the Biological Actions of 2 Hydrazino 5 Nitro 1h 1,3 Benzimidazole Derivatives

Molecular Mechanisms of Antimicrobial Action

Derivatives of benzimidazole (B57391) are well-documented for their broad-spectrum antimicrobial properties. nih.gov The introduction of a hydrazino group and a nitro moiety can modulate this activity, often by targeting fundamental cellular processes in bacteria and fungi. nih.gov

A primary mechanism by which benzimidazole-related compounds exert their antimicrobial effect is through the inhibition of essential bacterial enzymes and proteins involved in cell division. One of the most critical targets in this context is the Filamenting temperature-sensitive mutant Z (FtsZ) protein. FtsZ is a prokaryotic homolog of eukaryotic tubulin and is indispensable for the formation of the Z-ring, which initiates bacterial cytokinesis. Inhibition of FtsZ polymerization disrupts cell division, leading to filamentation and eventual cell death. mdpi.comnih.gov

While direct studies on 2-hydrazino-5-nitro-1H-1,3-benzimidazole are limited, research on analogous structures provides strong evidence for this mechanism. For instance, benzamide (B126) derivatives have been identified as potent inhibitors of the FtsZ protein in Gram-positive pathogens like Staphylococcus aureus. nih.gov Some imidazo[1,2-a]pyridine (B132010) derivatives, which share structural similarities with benzimidazoles, have been shown to inhibit bacterial proliferation by targeting FtsZ polymerization. mdpi.com The hydrazide and hydrazone moieties are common in developing potent enzyme inhibitors, and various benzimidazole derivatives incorporating these functional groups have demonstrated significant antimicrobial activity, suggesting that enzyme inhibition is a key component of their action. nih.govmdpi.com

While enzyme inhibition is a major pathway, some antimicrobial agents function by directly compromising the integrity of the microbial cell membrane. This can involve altering membrane fluidity, disrupting the electrochemical potential, or forming pores, all of which lead to leakage of essential cytoplasmic contents and cell death.

However, for benzimidazole-based FtsZ inhibitors, the primary mechanism does not always involve membrane damage. Studies on certain FtsZ-targeting compounds, such as those with an imidazo[1,2-a]pyridine-3-carboxylate moiety, have shown that they effectively inhibit bacterial proliferation without causing significant membrane damage, highlighting the specificity of their action on cell division machinery. mdpi.com This suggests that while some broader-spectrum antimicrobials may have membrane-disrupting effects, the more targeted benzimidazole derivatives may rely on intracellular mechanisms, offering a more selective approach to antimicrobial therapy.

Molecular Mechanisms of Anticancer Activity

The benzimidazole core is a key scaffold in the design of numerous anticancer agents, attributed to its structural similarity to endogenous purines, allowing it to interact with various biopolymers. nih.govnih.gov The anticancer effects of this compound derivatives are multifactorial, involving the inhibition of critical cellular structures and signaling pathways that are often dysregulated in cancer.

A well-established anticancer mechanism for many benzimidazole derivatives is the disruption of microtubule dynamics through the inhibition of tubulin polymerization. Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and maintenance of cell shape. Agents that interfere with tubulin function can arrest the cell cycle, typically at the G2/M phase, and induce apoptosis.

Table 1: Effect of Benzimidazolyl-2-Hydrazone Derivatives on Tubulin Polymerization

| Compound Derivative | Target | Effect | Reference |

| 1H-benzimidazol-2-yl hydrazones | Porcine tubulin | Elongated nucleation phase and slowed polymerization | nih.gov |

| Hydroxy/methoxy (B1213986) phenyl substituted 1H-benzimidazol-2-yl hydrazones | Tubulin | Inhibition of polymerization | nih.gov |

| Fluoro/hydroxy/methoxy substituted benzimidazolyl-2-hydrazones | Tubulin | Interference with tubulin polymerization | rsc.orgunl.pt |